Odor Threshold vs. 4-Fluoro Regioisomer
In a direct head-to-head comparison using GC-sniff port threshold determination by a trained panel, methyl 3-fluoro-2-hydroxybenzoate exhibited an odor threshold concentration more than 10 times higher than that of methyl 4-fluoro-2-hydroxybenzoate, and qualitatively lacked the wintergreen sweet character of methyl salicylate [1]. By contrast, methyl 4-fluoro-2-hydroxybenzoate showed a threshold more than 5 times lower than methyl salicylate itself, making it a potent replacement in flavor formulations [1]. This establishes that the 3-fluoro isomer is functionally excluded from wintergreen fragrance applications but may be uniquely suited where odor is an undesirable contaminant.
| Evidence Dimension | Odor threshold concentration (ng absolute at GC sniff port) and hedonic odor character |
|---|---|
| Target Compound Data | Odor threshold >10× higher than methyl 4-fluoro-2-hydroxybenzoate; lacks wintergreen sweet character |
| Comparator Or Baseline | Methyl 4-fluoro-2-hydroxybenzoate: odor threshold >5× lower than methyl salicylate; retains wintergreen sweet profile. Methyl salicylate: detection threshold ~40 ppb in air (literature) |
| Quantified Difference | >10-fold higher odor threshold for 3-fluoro isomer vs. 4-fluoro isomer; qualitative absence of sweet wintergreen note |
| Conditions | 10 wt% solution in polyethylene glycol; GC-sniff port odor threshold determination by trained panel; comparison under identical conditions |
Why This Matters
For procurement in fragrance or oral-care applications, the 3-fluoro isomer is ineffective and inappropriate; conversely, for synthetic intermediate use where low odor is beneficial, the 3-fluoro isomer offers a distinct advantage over the odor-potent 4-fluoro and 2-fluoro-6-hydroxy regioisomers.
- [1] US Patent Application US20240115470A1, Example 2: Assessment of the Odor Profile, lines 194–212. View Source
